molecular formula C22H21N3O3 B2970722 N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide CAS No. 1203337-59-0

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide

Cat. No. B2970722
CAS RN: 1203337-59-0
M. Wt: 375.428
InChI Key: CRHXUCDPEGDEIX-UHFFFAOYSA-N
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Description

Typically, compounds like this are part of the larger family of urea derivatives, which are often used in medicinal chemistry due to their diverse biological activities . They can also be used as intermediates in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an amine with an isocyanate to form a urea derivative . The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques such as NMR, IR, and MS . Computational methods like DFT calculations can also be used to predict the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reactants . They can undergo various types of reactions including protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various experimental techniques. These properties include melting point, solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Antiproliferative Activities : Amino-1H-pyrazole amide derivatives, including compounds structurally related to N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide, have shown potent antiproliferative activities against melanoma cell lines, indicating their potential as therapeutic agents for melanoma treatment (Kim et al., 2011).

  • Antiviral and Antimicrobial Effects : N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-EV 71 activities, demonstrating potential as lead compounds for the development of antiviral drugs (Ji et al., 2013). Similarly, derivatives incorporating the thiazole ring have shown inhibitory action against various strains of bacteria and fungi, suggesting their application in treating microbial diseases (Desai et al., 2013).

  • Psycho- and Neurotropic Properties : Studies on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural motifs with this compound, reveal sedative and anti-amnesic activities, highlighting their potential for developing psychoactive compounds (Podolsky et al., 2017).

Analytical and Environmental Chemistry

  • Environmental Monitoring : The development of sensitive analytical methods for detecting environmental phenols, including methoxybenzamide compounds, in human milk, emphasizes the importance of monitoring environmental contaminants and their potential health risks (Ye et al., 2008).

Material Science

  • Corrosion Inhibition : N-phenyl-benzamide derivatives have been studied for their ability to inhibit the acidic corrosion of mild steel, showcasing the role of electron-withdrawing and electron-donating substituents in enhancing inhibition efficiency. This suggests applications in corrosion protection technologies (Mishra et al., 2018).

Mechanism of Action

The mechanism of action of such compounds in biological systems can vary widely. Some urea derivatives are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of these compounds .

properties

IUPAC Name

N-[2-[(2-methoxyphenyl)carbamoylamino]phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-9-3-4-10-16(15)21(26)23-17-11-5-6-12-18(17)24-22(27)25-19-13-7-8-14-20(19)28-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHXUCDPEGDEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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